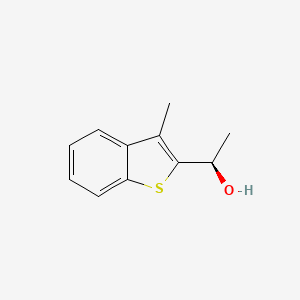

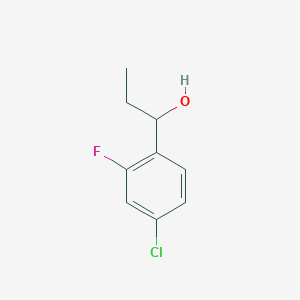

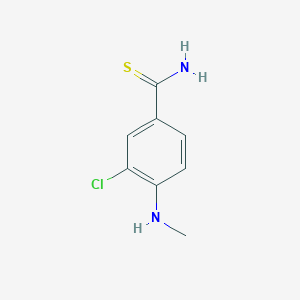

(S)-alpha-Methyl-2-(methylthio)benzenemethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of benzene with methanol5. This is an important synthetic method widely used in various chemical production processes. However, obtaining a high selectivity for the desired product and minimizing side reactions remain challenges5.

Molecular Structure Analysis

The molecular structure of “(S)-alpha-Methyl-2-(methylthio)benzenemethanol” is not explicitly provided in the search results. However, related compounds such as benzene have well-studied structures6. Benzene, for example, has a planar, cyclic structure with alternating double bonds6.

Chemical Reactions Analysis

The specific chemical reactions involving “(S)-alpha-Methyl-2-(methylthio)benzenemethanol” are not detailed in the search results. However, related reactions, such as the alkylation of benzene with methanol, have been studied5. This reaction is catalyzed by various catalysts and can lead to a variety of products5.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(S)-alpha-Methyl-2-(methylthio)benzenemethanol” are not provided in the search results. However, related compounds such as benzene have well-studied properties8910. For example, benzene is a colorless and highly flammable liquid with a sweet smell1.

Wissenschaftliche Forschungsanwendungen

1. Zeolite Catalysis in Methylation Reactions

The methylation of benzene by methanol is significantly influenced by the catalyst topology, as studied on acidic zeolites H-ZSM-5 and H-beta. This research demonstrates how methylation occurs considerably faster on H-ZSM-5 than H-beta, with theoretical rate constants obtained from first-principles simulations supporting these findings. The enhanced methylation rate on H-ZSM-5 is attributed to the optimal confinement of reacting species in the medium pore material and favorable co-adsorption energetics of methanol and benzene (J. V. D. Mynsbrugge et al., 2012).

2. Synthesis of Coenzyme M Analogues

A study explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research is significant in understanding the biochemical processes involving methylation, particularly in methanogenic archaea (R. Gunsalus et al., 1978).

Safety And Hazards

The safety and hazards associated with “(S)-alpha-Methyl-2-(methylthio)benzenemethanol” are not specified in the search results11. However, it’s important to handle all chemicals with appropriate safety precautions.

Zukünftige Richtungen

The future directions for research on “(S)-alpha-Methyl-2-(methylthio)benzenemethanol” are not specified in the search results. However, the alkylation of benzene with methanol, a related reaction, is an area of active research512. This reaction has significant potential for the production of valuable chemical intermediates5.

Please note that this analysis is based on the information available and may not fully cover “(S)-alpha-Methyl-2-(methylthio)benzenemethanol”. Further research may be needed for a more comprehensive understanding.

Eigenschaften

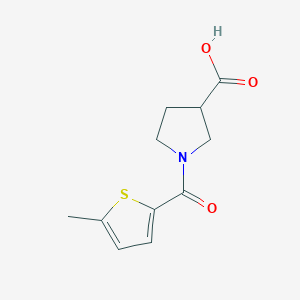

IUPAC Name |

(1S)-1-(2-methylsulfanylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUCROKDRHBEBG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-Methyl-2-(methylthio)benzenemethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)